MitoB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

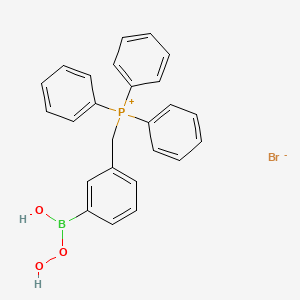

MitoB is a mitochondria-targeted probe used to measure hydrogen peroxide levels within the mitochondrial matrix. It is designed to accumulate in mitochondria due to its lipophilic triphenylphosphonium group, which facilitates its uptake into the organelle. Once inside the mitochondria, this compound reacts with hydrogen peroxide to form a phenol product, MitoP. This reaction allows researchers to quantify hydrogen peroxide levels, which are crucial for understanding oxidative stress and its implications in various diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MitoB involves conjugating a lipophilic triphenylphosphonium group to an arylboronic acid. This process typically includes several steps:

Formation of the Triphenylphosphonium Group: This step involves the reaction of triphenylphosphine with an alkyl halide to form the triphenylphosphonium salt.

Conjugation to Arylboronic Acid: The triphenylphosphonium salt is then reacted with an arylboronic acid under specific conditions to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization, vacuum filtration, and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

MitoB primarily undergoes oxidation reactions within the mitochondrial matrix. The key reaction involves the selective oxidation of the arylboronic acid moiety by hydrogen peroxide to form the phenol product, MitoP .

Common Reagents and Conditions

Reagents: Hydrogen peroxide is the primary reagent that reacts with this compound.

Major Products

The major product formed from the reaction of this compound with hydrogen peroxide is MitoP, a phenol derivative. This product is used as an exomarker to quantify hydrogen peroxide levels in mitochondria .

Wissenschaftliche Forschungsanwendungen

Key Applications of MitoB

-

Measurement of Reactive Oxygen Species

- In Vivo Studies : this compound has been effectively used to assess ROS levels in various animal models, including fish and Drosophila. The method allows for the evaluation of H₂O₂ levels over extended periods, facilitating studies on metabolic rates and oxidative stress responses in ecological contexts .

- Ecological Research : The adaptability of the this compound method enables researchers to examine the role of ROS in ecological settings, such as assessing oxidative stress in aquatic organisms like brown trout. This application has implications for understanding life history trade-offs and environmental impacts on health .

-

Pathophysiological Studies

- Aging and Disease Models : this compound is utilized in models studying age-related diseases, including cardiovascular diseases and neurodegeneration. By quantifying mitochondrial H₂O₂ production, researchers can link oxidative stress to disease mechanisms .

- Drug Development : The probe's ability to monitor mitochondrial function can aid in evaluating the efficacy of new therapeutic compounds aimed at mitigating oxidative damage .

- Metabolic Research

Case Study 1: Ecological Impact Assessment

A study using this compound on brown trout (Salmo trutta) demonstrated its effectiveness in measuring H₂O₂ levels in various tissues. The findings revealed that oxidative stress responses varied significantly among different tissues within the same organism, highlighting the importance of tissue-specific studies in ecological research .

Case Study 2: Aging and Oxidative Stress

In a Drosophila model, researchers employed this compound to investigate changes in mitochondrial H₂O₂ levels associated with aging. The results indicated a significant increase in ROS production with age, correlating with decreased mitochondrial function and increased susceptibility to oxidative damage .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Reactive Oxygen Species | Measurement of H₂O₂ levels in vivo | Effective for long-term monitoring in various organisms |

| Ecological Research | Assessment of oxidative stress in aquatic species | Tissue-specific variations observed in ROS levels |

| Pathophysiological Studies | Link between ROS and diseases like cardiovascular issues | Insights into disease mechanisms related to aging |

| Metabolic Research | Correlation of mitochondrial function with metabolic rates | Enhanced understanding of energy metabolism regulation |

Wirkmechanismus

MitoB exerts its effects by accumulating in the mitochondria due to its lipophilic triphenylphosphonium group. Once inside the mitochondria, it reacts with hydrogen peroxide to form MitoP. The concentration of hydrogen peroxide is determined by measuring the ratio of MitoP to this compound using mass spectrometry. This mechanism allows researchers to quantify hydrogen peroxide levels and study oxidative stress within the mitochondrial matrix .

Vergleich Mit ähnlichen Verbindungen

MitoB is unique due to its specific targeting of mitochondria and its ability to selectively react with hydrogen peroxide. Similar compounds include:

MitoQ: Another mitochondria-targeted antioxidant that accumulates in mitochondria and reduces oxidative stress.

SkQ1: A mitochondria-targeted antioxidant used in clinical trials for oxidative-stress related diseases.

This compound stands out due to its specific use as a probe for measuring hydrogen peroxide levels, whereas MitoQ and SkQ1 are primarily used as therapeutic agents .

Biologische Aktivität

MitoB, or [3-hydroxybenzyl]triphenylphosphonium bromide, is a targeted mitochondrial probe that has gained attention for its ability to measure reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), within living cells and organisms. It is a derivative of triphenylphosphonium (TPP), which facilitates its accumulation in mitochondria due to the negative membrane potential characteristic of these organelles. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications in various studies, and case studies that illustrate its utility in assessing mitochondrial function.

This compound functions by selectively accumulating in mitochondria and undergoing oxidation to form MitoP (the oxidized form of this compound) in the presence of H2O2. The ratio of MitoP to this compound (MitoP/MitoB ratio) serves as an indicator of mitochondrial ROS production. The mechanism can be summarized as follows:

- Uptake into Mitochondria : this compound enters cells and accumulates in mitochondria due to the TPP moiety.

- Oxidation Reaction : In the presence of H2O2, this compound is oxidized to MitoP.

- Measurement : The change in the MitoP/MitoB ratio is measured using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), providing insights into mitochondrial oxidative stress.

Key Findings

- The conversion rate from this compound to MitoP is indicative of H2O2 levels, which can be influenced by various metabolic conditions and interventions .

- Studies have shown that the MitoP/MitoB ratio can reflect real-time changes in mitochondrial ROS production during aerobic metabolism .

Applications of this compound

This compound has been utilized in various biological contexts, including:

- Cellular Studies : In vitro experiments with cell lines such as Jurkat and C2C12 have demonstrated rapid uptake and conversion of this compound, allowing researchers to assess mitochondrial oxidative stress under different conditions .

- Animal Models : The method has been applied in model organisms like Drosophila melanogaster, Caenorhabditis elegans, and mice, confirming its effectiveness in measuring ROS levels in vivo .

- Ecological Studies : Recent adaptations have allowed for the use of this compound in ecological studies, such as assessing oxidative stress in brown trout (Salmo trutta), demonstrating its versatility across biological research fields .

Case Study 1: Drosophila melanogaster

In a study involving Drosophila, researchers injected this compound and monitored the MitoP/MitoB ratio over 12 hours. Results indicated that this ratio increased significantly under aerobic conditions, correlating with endogenous H2O2 production. Conversely, no change was observed under anaerobic conditions, validating the specificity of this compound for oxidative stress detection .

Case Study 2: Brown Trout

The application of the this compound method in brown trout involved exposing the fish to varying concentrations over extended periods. Results showed consistent H2O2 levels across different tissues, indicating that this compound could reliably measure ROS levels in aquatic organisms. The findings support its use for ecological assessments of oxidative stress related to environmental factors .

Table 1: Comparison of MitoP/MitoB Ratios Across Different Models

| Model Organism | Exposure Time | Initial Concentration | Average MitoP/MitoB Ratio |

|---|---|---|---|

| Drosophila | 12 hours | 15 pmol/million cells | Increased with aerobic conditions |

| C. elegans | Variable | Standardized | Elevated post paraquat exposure |

| Brown Trout | 26 hours | Standardized | Consistent across liver and muscle tissues |

Table 2: Impact of FCCP on this compound Uptake

| Condition | Uptake Reduction (%) |

|---|---|

| Control | 0 |

| FCCP | 40 |

Eigenschaften

IUPAC Name |

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIBJDFSRFHSFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BBrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.